molecular formula C10H13N3O B13087110 [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No.: B13087110
M. Wt: 191.23 g/mol
InChI Key: QWGACMJZKQMIQH-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for the development of new drugs and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with suitable electrophiles. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxymethyl position .

Scientific Research Applications

Chemistry

In chemistry, [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. The imidazo[1,2-a]pyridine scaffold is known for its activity against a range of biological targets .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of γ-aminobutyric acid (GABA) receptors, which is relevant for its use as a sedative or anxiolytic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart is its methoxymethyl group, which can be modified to create a wide range of derivatives with diverse biological activities. This flexibility makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

[2-(methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine

InChI

InChI=1S/C10H13N3O/c1-14-7-8-9(6-11)13-5-3-2-4-10(13)12-8/h2-5H,6-7,11H2,1H3

InChI Key

QWGACMJZKQMIQH-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N2C=CC=CC2=N1)CN

Origin of Product

United States

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